molecular formula C18H23N5O B2688129 1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1798030-66-6

1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Cat. No.: B2688129
CAS No.: 1798030-66-6
M. Wt: 325.416
InChI Key: BXMOKXTUSPCNNV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a urea backbone, substituted with a 2,4-dimethylphenyl group and a pyrrolidinyl-pyrimidinyl moiety. Its unique chemical properties make it a subject of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,4-dimethylphenyl isocyanate, which is then reacted with 4-(pyrrolidin-1-yl)pyrimidine-2-methanol under controlled conditions to form the final urea derivative. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products: The major products of these reactions include various substituted urea derivatives, which can be further analyzed and characterized using techniques like NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    1-(2,4-Dimethylphenyl)-3-(pyrimidin-2-yl)urea: Lacks the pyrrolidinyl group, resulting in different reactivity and biological activity.

    1-(2,4-Dimethylphenyl)-3-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)urea: Contains a morpholine ring instead of pyrrolidine, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-5-6-15(14(2)11-13)21-18(24)20-12-16-19-8-7-17(22-16)23-9-3-4-10-23/h5-8,11H,3-4,9-10,12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMOKXTUSPCNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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